Subtype-Selective Neuronal Nicotinic Receptor Binding: 4-Methylpiperazine vs. 4-Phenylpiperazine Analog
The 4-methylpiperazine derivative binds to the α2β4 nicotinic receptor subtype with a Ki of 32 nM, whereas the 4-phenylpiperazine analog (1-(2-chlorobenzyl)-4-(4-phenylpiperazino)pyrazolo[3,4-d]pyrimidine) exhibits an IC50 > 32,000 nM, indicating a >1,000-fold loss in affinity when the N-methyl group is replaced by a phenyl ring [1][2].
| Evidence Dimension | Binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 32 nM (α2β4 nAChR) |
| Comparator Or Baseline | 1-(2-chlorobenzyl)-4-(4-phenylpiperazino)pyrazolo[3,4-d]pyrimidine: IC50 > 32,000 nM |
| Quantified Difference | >1,000-fold improvement |
| Conditions | Radioligand binding assay against rat neuronal acetylcholine receptor subunit alpha-2/beta-4, Georgetown University Medical Center/ChEMBL curated data |
Why This Matters
Demonstrates that the 4-methylpiperazine group is essential for nanomolar affinity; the phenyl analog is essentially inactive, validating the compound's specific utility as a selective pharmacological probe for α2β4 nAChR subtypes.
- [1] BindingDB entry BDBM50474544, Ki = 32 nM for 1-(2-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine against nAChR α2β4 (Rat), Georgetown University Medical Center/ChEMBL. View Source
- [2] BindingDB entry BDBM64825, IC50 > 32,000 nM for 1-(2-chlorobenzyl)-4-(4-phenylpiperazino)pyrazolo[3,4-d]pyrimidine against the same target, Sanford-Burnham Center. View Source
